BenchChemオンラインストアへようこそ!

8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

Medicinal Chemistry Serotonin Receptor Ligands Scaffold Hopping

8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one (CAS 1236262-75-1) is a synthetic heterocyclic compound belonging to the dioxinoindole class, characterized by a fused [1,4]dioxino[2,3-f]indole tricyclic core bearing an 8-amino substituent, a 6-methyl group on the lactam nitrogen, and a ketone at position Its molecular formula is C₁₁H₁₂N₂O₃ with a monoisotopic mass of 220.08479 Da. The compound is catalogued in the InterBioScreen screening library as STOCK1N-75040 (also cross-referenced as BB_NC-2514) and is classified under derivatives and analogs of natural compounds.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 1236262-75-1
Cat. No. B2698411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one
CAS1236262-75-1
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCN1C2=CC3=C(C=C2C(C1=O)N)OCCO3
InChIInChI=1S/C11H12N2O3/c1-13-7-5-9-8(15-2-3-16-9)4-6(7)10(12)11(13)14/h4-5,10H,2-3,12H2,1H3
InChIKeyBCZXIDNRJJHFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one (CAS 1236262-75-1): Procurement-Relevant Structural and Physicochemical Baseline


8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one (CAS 1236262-75-1) is a synthetic heterocyclic compound belonging to the dioxinoindole class, characterized by a fused [1,4]dioxino[2,3-f]indole tricyclic core bearing an 8-amino substituent, a 6-methyl group on the lactam nitrogen, and a ketone at position 7. Its molecular formula is C₁₁H₁₂N₂O₃ with a monoisotopic mass of 220.08479 Da [1]. The compound is catalogued in the InterBioScreen screening library as STOCK1N-75040 (also cross-referenced as BB_NC-2514) and is classified under derivatives and analogs of natural compounds [2]. Unlike the more extensively characterized dioxino[2,3-e]indole congeners that have demonstrated subnanomolar 5-HT₁A receptor affinity [3], this dioxino[2,3-f] scaffold isomer has no published primary bioactivity data at the time of this analysis, positioning it as an underexplored chemotype for de novo screening campaigns.

Why Generic Substitution Fails for 8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one: Scaffold Isomerism and Substituent-Driven Property Divergence


The dioxinoindole chemical space encompasses multiple regioisomeric scaffolds with profoundly different pharmacological signatures. The well-known dioxino[2,3-e]indole series (including U-86192A) delivers subnanomolar 5-HT₁A binding (Ki = 0.6 nM) and antihypertensive efficacy in vivo [1], whereas the dioxino[2,3-f]indole scaffold—to which the target compound belongs—places the dioxin oxygen atoms in a distinct topological orientation relative to the indole nitrogen, fundamentally altering hydrogen-bonding geometry, electrostatic potential, and receptor recognition [2]. Within the dioxino[2,3-f] series, the presence or absence of the 8-amino and N6-methyl substituents generates large shifts in predicted physicochemical properties: the target compound exhibits a LogD (pH 7.4) of −0.69 and polar surface area (PSA) of 64.79 Ų [3], compared with a LogP of +1.7 and PSA of 30.5 Ų for the unsubstituted 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole parent [4]. These property differences preclude interchangeable use in biological assays, as permeability, solubility, and target engagement are all substituent-dependent.

Product-Specific Quantitative Evidence Guide for 8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one Procurement Decisions


Scaffold Isomer Identity: Dioxino[2,3-f]indole vs. Dioxino[2,3-e]indole Ring Fusion Drives Divergent Pharmacological Profiles

The target compound possesses a [1,4]dioxino[2,3-f]indole scaffold in which the dioxin ring is fused to the indole at the f-side (positions 4,5 of the indole), whereas the extensively characterized indolodioxane series (exemplified by U-86192A) employs the [1,4]dioxino[2,3-e]indole topology (fusion at indole positions 5,6) [1]. This scaffold isomerism is not cosmetic: the [2,3-e] series achieves Ki = 0.6 nM at rat 5-HT₁A receptors, with several congeners displaying subnanomolar inhibition constants and in vivo antihypertensive activity (U-86192A: complete sympathetic nerve discharge elimination at 1 mg/kg i.v. in cat, reducing mean arterial pressure to 50% of pretreatment levels) [1][2]. By contrast, no published receptor binding or functional assay data exist for any dioxino[2,3-f]indole congener, indicating an unexplored pharmacological space fundamentally distinct from the [2,3-e] series [3].

Medicinal Chemistry Serotonin Receptor Ligands Scaffold Hopping

LogD (pH 7.4) Differentiation: 8-Amino-6-methyl Substitution Shifts Lipophilicity by Over 2 Log Units Relative to the Unsubstituted Parent Scaffold

The 8-amino and N6-methyl substituents on the target compound drive a substantial shift in predicted lipophilicity compared with the unsubstituted dioxino[2,3-f]indole parent. The target compound exhibits a predicted LogD (pH 7.4) of −0.69 and LogP of −0.37 [1], whereas the parent 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole (CAS 1156704-67-4) has a predicted LogP of +1.7 [2]. This ΔLogP of approximately 2.1 log units translates to an estimated ~125-fold difference in octanol-water partition coefficient, predicting markedly higher aqueous solubility and lower passive membrane permeability for the target compound. The polar surface area also differs substantially: 64.79 Ų for the target [1] vs. 30.5 Ų for the unsubstituted parent [2], indicating significantly different hydrogen-bonding capacity.

Physicochemical Property Prediction Druglikeness ADME Profiling

Hydrogen Bond Donor/Acceptor Inventory: The 8-Amino Group Introduces a Distinct Pharmacophoric Feature Absent from All Common Dioxinoindole Comparators

The target compound is unique among commercially available dioxino[2,3-f]indole building blocks in possessing a primary amino group (−NH₂) at the 8-position adjacent to the C7 ketone, creating an α-aminoketone motif [1]. The unsubstituted 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one (CAS 1216180-86-7) lacks this amino group entirely, possessing only hydrogen bond acceptor functionality . The dione analog 2H-[1,4]dioxino[2,3-f]indole-7,8(3H,6H)-dione (CAS 154869-10-0) replaces the amino-ketone with a vicinal diketone, altering the hydrogen-bonding pattern from donor-acceptor to purely acceptor [2]. The 8-(hydroxyimino) analog introduces an oxime, which differs in both pKₐ and geometry . The primary amine serves as a synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling diversification that none of the comparator scaffolds can support without additional synthetic steps.

Pharmacophore Modeling Structure-Activity Relationship Fragment-Based Drug Design

Absence of Published Bioactivity Data as a Differentiator: A True Screening Novelty vs. Pre-Characterized Congeners with Known Polypharmacology

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature reveals zero published bioassay results for the target compound (CAS 1236262-75-1) as of the analysis date [1][2]. In contrast, dioxino[2,3-e]indole congeners have extensive bioactivity annotations: U-86192A has 5-HT₁A Ki = 0.6 nM and dopamine D₂ receptor binding data [3]; patent literature describes numerous aminomethyl-dioxino[2,3-e]indol-8-ones as dopamine D₂ agonists and 5-HT₁A ligands [4]. Even within the dioxino[2,3-f] series, the dione analog (CAS 154869-10-0) appears in the InterBioScreen catalog as a characterized fragment [5]. The complete absence of bioactivity data for the target compound is not a weakness but a differentiating feature: it represents genuine unexplored chemical space free from the target bias and polypharmacology that confounds interpretation of well-precedented scaffolds.

High-Throughput Screening Novel Chemical Space Drug Discovery

Best Research and Industrial Application Scenarios for 8-Amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one


De Novo High-Throughput Screening for Novel G-Protein Coupled Receptor (GPCR) or Kinase Ligands in Unexplored Chemical Space

Given the complete absence of published bioactivity data for the dioxino[2,3-f]indole scaffold [1], this compound is ideally suited for inclusion in diversity-oriented screening libraries targeting under-characterized GPCRs, kinases, or epigenetic targets. Unlike the dioxino[2,3-e]indole series, which carries pre-existing 5-HT₁A/D₂ polypharmacology liability [2], the [2,3-f] scaffold offers a clean slate. The predicted moderate polarity (LogD pH 7.4 = −0.69, PSA = 64.79 Ų) places the compound in a favorable drug-like property space for biochemical and biophysical screening formats (SPR, DSF, ASMS) [3].

The α-Aminoketone Handle as a Synthetic Diversification Point for Focused Library Synthesis and PROTAC Design

The 8-amino group adjacent to the C7 ketone forms an α-aminoketone motif unique among commercially available dioxino[2,3-f]indole building blocks [4]. This primary amine can undergo chemoselective acylation, sulfonylation, or reductive amination without protection of the lactam carbonyl, enabling rapid construction of focused compound libraries. For targeted protein degradation applications, the amine serves as a direct conjugation point for E3 ligase ligand–linker attachment in PROTAC design, a capability absent from all comparator scaffolds including the unsubstituted indol-7-one (CAS 1216180-86-7) and the dione (CAS 154869-10-0) .

Scaffold-Hopping Campaigns Diverging from Known 5-HT₁A/D₂ Indolodioxane Pharmacophores

For medicinal chemistry programs seeking to escape the intellectual property space dominated by dioxino[2,3-e]indole-based 5-HT₁A/D₂ ligands (US 6,201,004 and related filings) [5], the [2,3-f] ring fusion topology represents a genuine scaffold hop. The distinct spatial orientation of the dioxin oxygen atoms relative to the indole core alters both the hydrogen-bond acceptor trajectory and the overall molecular shape, which may confer selectivity against aminergic GPCRs while retaining favorable central nervous system multiparameter optimization (CNS MPO) scores due to the low molecular weight (220.22 Da) and moderate PSA [3].

Quote Request

Request a Quote for 8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.